molecular formula C12H14O3 B6180377 3-(1-methoxycyclobutyl)benzoic acid CAS No. 1896692-27-5

3-(1-methoxycyclobutyl)benzoic acid

Cat. No.: B6180377
CAS No.: 1896692-27-5
M. Wt: 206.2
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Description

3-(1-Methoxycyclobutyl)benzoic acid is a synthetic benzoic acid derivative featuring a methoxy-substituted cyclobutyl ring attached to the benzene core at the meta position. The methoxycyclobutyl group introduces steric bulk and conformational rigidity, which may enhance lipophilicity and alter electronic properties compared to simpler derivatives. Such structural features are critical in medicinal chemistry, where cyclobutyl rings are explored for their bioavailability and metabolic stability .

Synthetic routes for analogous compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) involve reactions between acyl chlorides and alcohols/amines, suggesting that this compound could be synthesized via similar strategies, such as coupling a cyclobutylmethanol derivative with a benzoyl chloride precursor .

Properties

CAS No.

1896692-27-5

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Preparation Methods

Table 1. Comparison of Synthetic Methods for this compound

MethodKey Reagents/ConditionsYield (%)Challenges
Nucleophilic SubstitutionNaOMe-cyclobutane, DMF, 100°C45–60Steric hindrance, elimination
Suzuki Coupling3-Bromobenzoate, Pd(PPh₃)₄, Na₂CO₃, 80°C70–85Boronic ester synthesis
PhotocycloadditionUV light, CH₂Cl₂, -20°C30–50Regioselectivity, low yields
Mitsunobu MethoxylationDIAD, PPh₃, MeOH, THF75–85Ester protection/deprotection

Table 2. Catalytic Systems for Cross-Coupling Reactions

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂/XPhosNa₂CO₃Toluene9082
PdCl₂(dppf)K₃PO₄DME8078
NiCl₂(PPh₃)₂Cs₂CO₃DMF10065

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxycyclobutyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-(1-Methoxycyclobutyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methoxycyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key properties of 3-(1-methoxycyclobutyl)benzoic acid with structurally related benzoic acid derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Properties
This compound* C₁₂H₁₄O₃ Cyclobutylmethoxy at C3 ~206.24 Potential drug intermediate; enhanced lipophilicity
3-Methoxybenzoic acid C₈H₈O₃ Methoxy at C3 152.15 Pharmaceutical synthesis; mild acidity (pKa ~4.2)
p-Hydroxybenzoic acid C₇H₆O₃ Hydroxy at C4 138.12 Natural antioxidant; preservative
3-Phenylpropanoic acid C₉H₁₀O₂ Phenylpropanoic chain at C3 150.18 Human metabolite (up to 25 µM in plasma)
3,5-Dimethoxy-4-hydroxybenzoic acid C₉H₁₀O₅ Methoxy at C3/C5, hydroxy at C4 198.17 Plant-derived; antimicrobial activity
3-(Methoxycarbonyl)benzoic acid C₁₀H₁₀O₅ Methoxycarbonyl at C3 210.18 Synthetic intermediate; ester hydrolysis

*Theoretical values based on structural analogs.

Key Findings from Research

However, excessive hydrophobicity may reduce aqueous solubility, a trade-off observed in fluorinated benzoic acids (e.g., perfluorinated derivatives in ).

Acidity and Reactivity :
Substituents significantly influence acidity. For instance:

  • 3-Methoxybenzoic acid has a pKa of ~4.2 due to the electron-donating methoxy group, which weakens acidity compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.2) .
  • The cyclobutylmethoxy group in this compound may further reduce acidity due to steric hindrance and electron-donating effects.

Metabolic Stability : Natural benzoic acids (e.g., p-hydroxybenzoic acid) are rapidly metabolized to hippuric acid derivatives in humans , whereas bulky substituents (e.g., cyclobutyl) may slow metabolism, as seen in synthetic derivatives like 3-(methoxycarbonyl)benzoic acid .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-methoxycyclobutyl)benzoic acid, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis is typically required. A plausible route involves:

Cyclobutane Functionalization : Start with cyclobutane derivatives (e.g., 1-methoxycyclobutane) and introduce a reactive group (e.g., bromide) for coupling .

Suzuki-Miyaura Coupling : React with a boronic acid-substituted benzoic acid derivative under palladium catalysis to attach the cyclobutyl moiety to the benzene ring .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

  • Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm methoxycyclobutyl substitution (e.g., δ ~3.3 ppm for methoxy protons) and aromatic proton environments .
  • FT-IR : Identify carboxylic acid (-COOH) stretching (~2500-3300 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s interactions with cyclooxygenase (COX) enzymes?

  • Methodological Answer :

  • In Silico Docking : Use software like AutoDock Vina to predict binding modes to COX-1/2 active sites, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the methoxycyclobutyl moiety .
  • Enzyme Assays : Perform COX inhibition assays (e.g., colorimetric measurement of prostaglandin production) with IC₅₀ determination. Include controls (e.g., aspirin) and validate via Western blot for COX-2 expression .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying cyclobutyl substituents) to correlate structural features with inhibitory activity .

Q. How can contradictions in reported physicochemical data (e.g., solubility, logP) be resolved?

  • Methodological Answer :

  • Standardized Protocols : Re-measure properties using harmonized methods:
  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis .
  • logP : HPLC-based determination using a calibrated C18 column .
  • Collaborative Validation : Cross-reference data with repositories like PubChem or NIST Chemistry WebBook to identify outliers .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Co-Crystallization : Use co-formers (e.g., nicotinamide) to enhance crystal lattice stability via hydrogen bonding .
  • Solvent Screening : Test binary solvent systems (e.g., methanol/diethyl ether) under slow evaporation conditions .
  • Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .

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